GSK189254A

概述

描述

A potent and selective H3-receptor inverse agonist developed. It has subnanomolar affinity for the H3 receptor (Ki 0.2nM) and selectivity of over 10,000x for H3 over other histamine receptor subtypes. Animal studies have shown it to possess not only stimulant and nootropic effects, but also analgesic action suggesting a role for H3 receptors in pain processing in the spinal cord. GSK-189,254 and several other related drugs are currently being investigated as a treatment for Alzheimer's disease and other forms of dementia, as well as possible use in the treatment of conditions such as narcolepsy, or neuropathic pain which do not respond well to conventional analgesic drugs. Reference1) Antagonism of supraspinal histamine H3 receptors modulates spinal neuronal activity in neuropathic rats. McGaraughty S1, Chu KL, Cowart MD, Brioni JD. J Pharmacol Exp Ther. 2012 Oct; 343:13-20. doi: 10.1124/jpet. 12.194761. Epub 2012 Jun 22.2) Unexpectedly high affinity of a novel histamine H receptor antagonist, GSK239512, in vivo in human brain, determined using PET. Ashworth S1, Berges A, Rabiner EA, Wilson AA, Comley RA, Lai RY, Boardley R, Searle G, Gunn RN, Laruelle M, Cunningham VJ. Br J Pharmacol. 2014 Mar; 171:1241-9. doi: 10.1111/bph. 2505.3) A new facile synthetic route to [11C]GSK189254, a selective PET radioligand for imaging of CNS histamine H3 receptor. Wang M1, Gao M, Steele BL, Glick-Wilson BE, Brown-Proctor C, Shekhar A, Hutchins GD, Zheng QH. Bioorg Med Chem Lett. 2012 Jul 15; 22:4713-8. doi: 10.1016/j. bmcl. 012.05.076. Epub 2012 May 26.4) Identification of clinical candidates from the benzazepine class of histamine H3 receptor antagonists. Wilson DM1, Apps J, Bailey N, Bamford MJ, Beresford IJ, Brackenborough K, Briggs MA, Brough S, Calver AR, Crook B, Davis RK, Davis RP, Davis S, Dean DK, Harris L, Heslop T, Holland V, Jeffrey P, Panchal TA, Parr CA, Quashie N, Schogger J, Sehmi SS, Stean Bioorg Med Chem Lett. 2013 Dec 15; 23:6890-6. doi: 10.1016/j. bmcl. 013.09.090. Epub 2013 Oct 5.

GSK-189254 is a potent and selective H3-receptor inverse agonist. It has subnanomolar affinity for the H3 receptor and selectivity of over 10,000x for H3 over other histamine receptor subtypes. Animal studies have shown it to possess not only stimulant and nootropic effects, but also analgesic action suggesting a role for H3 receptors in pain processing in the spinal cord. GSK-189,254 and several other related drugs are currently being investigated as a treatment for Alzheimer's disease and other forms of dementia, as well as possible use in the treatment of conditions such as narcolepsy, or neuropathic pain which do not respond well to conventional analgesic drugs.

科学研究应用

组胺 H3 受体拮抗剂

GSK189254A 是一种新型、强效且选择性的组胺 H3 受体拮抗剂 . 它对表达在 HEK-293 细胞中的重组 H3 受体和表达在几种物种大脑皮层中的天然 H3 受体均具有高亲和力 . 这使其成为神经科学研究中的一种宝贵工具,特别是在与组胺功能及其在各种神经和精神疾病中的作用相关的研究中。

神经学研究

由于 this compound 能够与大脑中的组胺 H3 受体结合,因此已在各种神经学研究中得到应用 . 例如,它已被用于与阿尔茨海默病相关的研究 ,其中研究表明它可以改善临床前模型的认知功能 .

睡眠-觉醒周期研究

该化合物已用于睡眠-觉醒周期研究。 在一项研究中,研究人员调查了急性及重复施用 GSK189254 对野生型和食欲素基因敲除小鼠的睡眠-觉醒周期的影响 .

药代动力学研究

This compound 已用于大鼠的药代动力学研究 . 这些研究有助于了解该化合物的吸收、分布、代谢和排泄,这对其潜在的治疗应用至关重要。

免疫学/炎症研究

由于其作为组胺 H3 受体拮抗剂的作用,this compound 可能在免疫学和炎症研究中具有意义 . 组胺在免疫反应和炎症中起着重要作用,因此,研究如 this compound 等 H3 受体拮抗剂的作用可以提供有价值的见解。

潜在的治疗应用

虽然 this compound 主要用于研究,但其特性表明其具有潜在的治疗应用。 例如,它在改善临床前模型认知功能方面的作用表明其可能用于治疗阿尔茨海默病等疾病的认知障碍 .

作用机制

Target of Action

GSK189254A, also known as GSK189254, is a novel, potent, and selective antagonist of the histamine H3 receptor . The histamine H3 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system by regulating the release of various neurotransmitters .

Mode of Action

This compound exhibits high affinity for both recombinant H3 receptors expressed in HEK-293-MSR-II cells and native H3 receptors expressed in the cerebral cortex of several species . By antagonizing the H3 receptor, this compound inhibits the receptor’s normal function, leading to increased release of neurotransmitters such as acetylcholine, noradrenaline, and dopamine .

Biochemical Pathways

The antagonism of the H3 receptor by this compound affects several biochemical pathways. Primarily, it increases the release of neurotransmitters in the brain, particularly in the anterior cingulate cortex and the dorsal hippocampus . This action can lead to various downstream effects, including enhanced cognitive function and altered sleep-wake cycles .

Result of Action

The antagonism of the H3 receptor by this compound leads to increased release of certain neurotransmitters, which has been shown to improve performance in various cognition paradigms, including passive avoidance, water maze, object recognition, and attentional set shift in rats . In mice, acute administration of this compound has been shown to alter the sleep-wake cycle and reduce narcoleptic episodes .

属性

IUPAC Name |

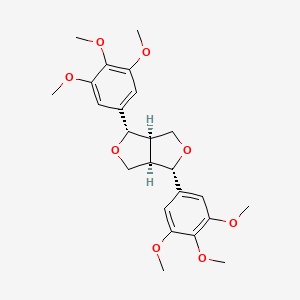

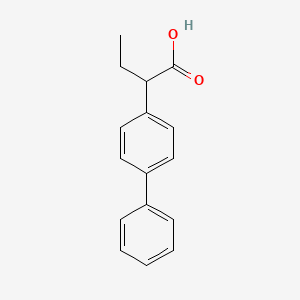

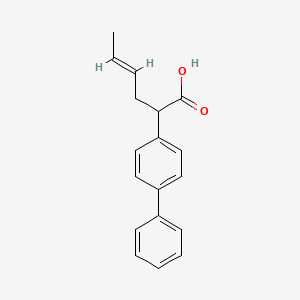

6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-22-21(25)17-6-8-20(23-14-17)26-19-7-5-15-9-11-24(18-3-2-4-18)12-10-16(15)13-19/h5-8,13-14,18H,2-4,9-12H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROHEWWOCPRMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801005982 | |

| Record name | GSK 189254A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

720690-73-3 | |

| Record name | 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=720690-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK 189254A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0720690733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK 189254A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-189254A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T4TX6CO53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of GSK189254?

A1: GSK189254 acts as a potent and selective antagonist of the histamine H3 receptor (H3R), a G-protein coupled receptor primarily found in the central nervous system (CNS). [, , , , ]

Q2: How does GSK189254's interaction with H3R affect neurotransmitter release?

A2: As an H3R antagonist, GSK189254 blocks the receptor's inhibitory effects on neurotransmitter release. This leads to increased release of histamine, acetylcholine, noradrenaline, and dopamine in various brain regions. [, , , , ]

Q3: Are the effects of GSK189254 on neurotransmitter release uniform across brain regions?

A3: Research suggests that GSK189254 exerts region-specific effects on histamine release. For instance, local administration into the tuberomammillary nucleus increases histamine release in the nucleus basalis magnocellularis and cortex but not in the striatum. []

Q4: What is the significance of GSK189254's regional specificity in the brain?

A4: This regional selectivity suggests that histaminergic neurons form distinct pathways with varying sensitivity to H3R antagonists, allowing for targeted modulation of neurotransmitter release in specific brain circuits. []

Q5: Does GSK189254 exhibit any inverse agonist activity at the H3R?

A5: Yes, GSK189254 displays inverse agonist activity in addition to its antagonist properties, as evidenced by its ability to reduce basal guanosine 5′-O-(3-[35S]thio)triphosphate binding at the human recombinant H3R. []

Q6: What is the molecular formula and weight of GSK189254?

A6: This information has not been explicitly stated in the provided abstracts. A full structural characterization, including spectroscopic data, would necessitate access to the full research articles or chemical databases.

Q7: Has GSK189254 demonstrated efficacy in preclinical models of cognitive disorders?

A7: Yes, GSK189254 shows promise in preclinical studies for improving cognitive function. It has shown efficacy in animal models of Alzheimer’s disease, enhancing cognitive performance in tasks such as passive avoidance, water maze, object recognition, and attentional set shifting. [, ]

Q8: What is the evidence for GSK189254's potential in treating neuropathic pain?

A8: Research indicates that GSK189254 can alleviate pain hypersensitivity in rodent models of neuropathic pain. Studies suggest this effect is mediated, at least in part, by the histamine H4 receptor (H4R), adding a layer of complexity to its mechanism of action. [, ]

Q9: What is the role of the locus coeruleus in GSK189254's analgesic effects?

A9: The locus coeruleus, a brainstem region involved in pain modulation, appears crucial for GSK189254's analgesic action. Lesioning this area abolishes the drug's ability to reduce spinal neuronal activity in neuropathic pain models. []

Q10: Has GSK189254 been evaluated in human clinical trials?

A10: While GSK189254 itself has not progressed to late-stage clinical trials, its development paved the way for other H3R antagonists that have been evaluated in humans for conditions like narcolepsy, attention-deficit hyperactivity disorder, and schizophrenia. []

Q11: What analytical techniques have been used to study GSK189254 in biological samples?

A12: Positron Emission Tomography (PET) imaging with the radiolabeled analog [11C]GSK189254 has been instrumental in studying the drug's brain penetration, receptor occupancy, and pharmacokinetics in preclinical models and humans. [, , , ]

Q12: Have any alternative radioligands for imaging H3R been explored?

A14: Yes, researchers have investigated other radiotracers, including [11C]AZ13153556 and [11C]MK-8278, as potential alternatives to [11C]GSK189254 for H3R imaging. [, ]

Q13: What are the advantages of using PET imaging to study GSK189254?

A15: PET imaging offers a non-invasive approach to quantify H3R availability in the living brain, providing insights into the drug's target engagement and distribution. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

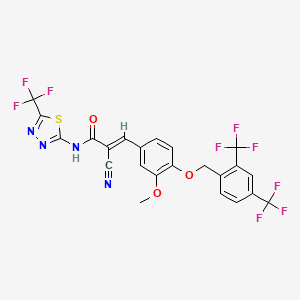

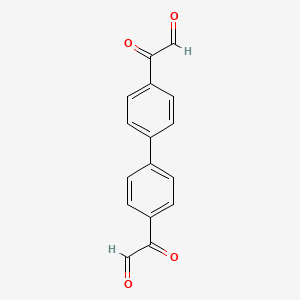

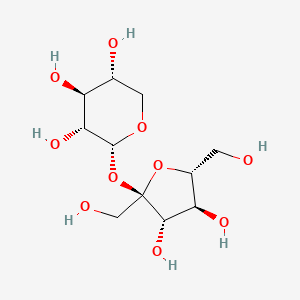

![(9,19-Dihydroxy-11,17-dimethyl-3,5,7,15,21-pentaoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2(13),8,10,12(26),16(25),17,19-heptaen-24-yl) acetate](/img/structure/B1684239.png)

![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)